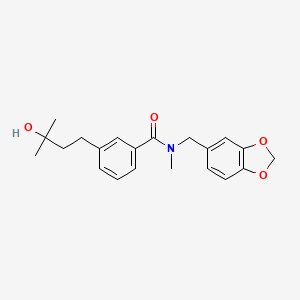

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

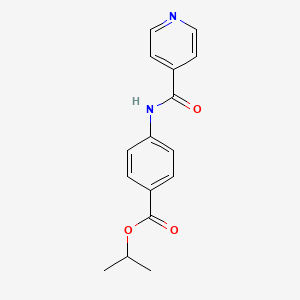

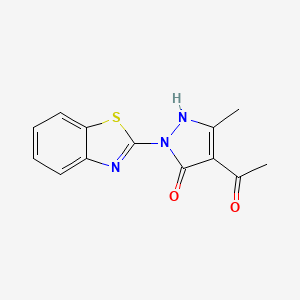

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide and related compounds involves complex organic reactions. Patel and Dhameliya (2010) detailed the synthesis and biological activity of related benzamide derivatives, showcasing the methods of condensation and reaction with hydrazine to produce pyrazole derivatives, which could offer insights into analogous synthesis pathways for the target compound (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by spectroscopic methods including NMR, IR, and X-ray analysis. Al Mamari and Al Lawati (2019) reported on the structure determination of a similar benzamide compound, emphasizing the role of N,O-bidentate directing groups which are relevant to understanding the molecular geometry and potential reactivity of the target compound (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Research on benzamide derivatives often explores their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. The study of such compounds’ chemical behavior, especially in terms of their reactivity with different reagents, provides valuable insights into their versatility and potential applications in synthetic chemistry.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies like the one conducted by OriiSeiki et al. (1963) on m-methylbenzamide can offer comparative insights into how structural variations affect these properties in related compounds (OriiSeiki et al., 1963).

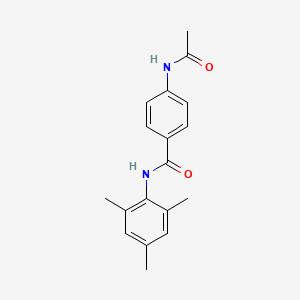

Aplicaciones Científicas De Investigación

Bactericidal Activity

Research conducted by Zadrazilova et al. (2015) has shown that certain substituted benzamides exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of benzamide derivatives in addressing antibiotic resistance. This suggests that similar compounds, including the one , could be explored for their antimicrobial properties (Zadrazilova et al., 2015).

Biosensors

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a benzamide derivative-modified electrode for the electrocatalytic determination of biomolecules. This illustrates the utility of benzamide derivatives in creating sensitive and specific biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).

Pharmacological Evaluation

Rodrigues et al. (2016) describe the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives of benzamides as potent inhibitors of histone deacetylases (HDACs), which are relevant for cancer therapy. Such studies indicate the potential of benzamide derivatives in developing new therapeutic agents for treating cancer (Rodrigues et al., 2016).

Photocatalytic Degradation

Torimoto et al. (1996) investigated the photocatalytic degradation of a benzamide derivative using TiO2, demonstrating the compound's utility in environmental remediation through the degradation of pollutants (Torimoto et al., 1996).

Prodrug Forms for Amides

Kahns and Bundgaard (1991) studied the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives of benzamide, assessing their suitability as prodrugs. This research highlights the potential of modifying benzamide structures to improve drug delivery and efficacy (Kahns & Bundgaard, 1991).

Synthesis and Characterization of Radiotracers

Gao et al. (2018) synthesized carbon-11 labeled CK1 inhibitors based on the benzamide structure, for potential use in PET imaging of Alzheimer's disease. This underscores the importance of benzamide derivatives in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,24)10-9-15-5-4-6-17(11-15)20(23)22(3)13-16-7-8-18-19(12-16)26-14-25-18/h4-8,11-12,24H,9-10,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYLUGXSCAJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)